L-Tyrosyl-L-glycyl glycine monohydrate

Description

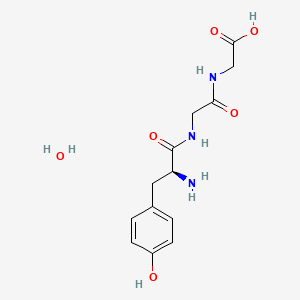

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for peptide naming. According to PubChem databases, the anhydrous form of this tripeptide carries the systematic IUPAC name: 2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid. This nomenclature explicitly describes the chemical connectivity and stereochemical configuration of the molecule, indicating the presence of the L-tyrosine residue at the amino terminus, followed by two glycine residues connected through standard peptide bonds.

The structural representation reveals a linear tripeptide architecture where the tyrosine residue contributes its characteristic 4-hydroxyphenyl side chain, providing the molecule with aromatic character and potential for hydrogen bonding interactions. The molecular framework consists of a backbone formed by three amino acid residues connected through amide linkages, with the terminal carboxyl group remaining free. The structural complexity is further enhanced by the presence of multiple functional groups including amino, carboxyl, amide, and phenolic hydroxyl groups, which collectively contribute to the compound's chemical behavior and biological activity.

Computational studies have demonstrated that this tripeptide can adopt multiple conformational states in the gas phase, with research indicating the existence of three different stable conformations for the tyrosyl-glycyl-glycine structure. These conformational variations are stabilized through intramolecular hydrogen bonding interactions, particularly involving the phenolic hydroxyl group of the tyrosine residue and the peptide backbone atoms. The structural flexibility observed in this compound contrasts with larger peptide systems, where increased molecular complexity typically leads to fewer stable conformational states.

| Property | Anhydrous Form | Monohydrate Form |

|---|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₅ | C₁₃H₁₉N₃O₆ |

| Molecular Weight | 295.29 g/mol | 313.31 g/mol |

| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid | 2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid hydrate |

Hydration State Analysis: Monohydrate vs. Anhydrous Form

The hydration state of L-Tyrosyl-L-glycyl glycine represents a critical aspect of its chemical characterization, with significant implications for its physical properties, stability, and biological activity. The monohydrate form, designated by the molecular formula C₁₃H₁₉N₃O₆, incorporates one molecule of water per tripeptide unit, resulting in a molecular weight of 313.31 g/mol compared to the anhydrous form's molecular weight of 295.29 g/mol. This hydration state difference of 18.02 g/mol corresponds precisely to the molecular weight of one water molecule, confirming the stoichiometric incorporation of water into the crystal structure.

The formation of the monohydrate represents a thermodynamically favorable state under ambient conditions, where water molecules become integral components of the crystal lattice through hydrogen bonding interactions with the peptide functional groups. The presence of multiple hydrogen bond donors and acceptors within the tripeptide structure, including the amino terminus, carboxyl terminus, amide groups, and the phenolic hydroxyl group of tyrosine, provides numerous opportunities for water coordination. These interactions stabilize the hydrated crystal form and influence the compound's solubility characteristics and thermal behavior.

Comparative analysis of the two hydration states reveals distinct physicochemical properties that affect handling, storage, and application procedures. The monohydrate form typically exhibits enhanced stability under ambient humidity conditions, as the incorporated water molecules help maintain the crystal structure integrity. Storage recommendations for the monohydrate form generally specify maintenance at temperatures below -20°C to preserve the hydrated state and prevent potential decomposition or dehydration processes. The anhydrous form, while potentially more concentrated on a molar basis, may be more susceptible to atmospheric moisture uptake, potentially leading to spontaneous hydration under humid conditions.

The distinction between hydration states becomes particularly important in quantitative analytical applications, where accurate molecular weight calculations are essential for molarity determinations and dosimetric calculations. Commercial suppliers often specify the hydration state explicitly to ensure proper handling and application of the compound. The monohydrate form's CAS registry number 13089-49-1 differs from the anhydrous form's various registry numbers, facilitating clear identification in procurement and regulatory documentation.

Spectroscopic analysis techniques can readily distinguish between the hydrated and anhydrous forms through characteristic water-associated vibrational bands and thermal analysis profiles. The incorporated water molecules in the monohydrate form contribute specific infrared absorption features and exhibit characteristic dehydration temperatures during thermal gravimetric analysis. These analytical differences provide reliable methods for hydration state verification and purity assessment in research and commercial applications.

| Parameter | Anhydrous Form | Monohydrate Form | Difference |

|---|---|---|---|

| Molecular Weight | 295.29 g/mol | 313.31 g/mol | +18.02 g/mol |

| Water Content | 0% | 5.75% by weight | +5.75% |

| CAS Registry | 21778-69-8 | 13089-49-1 | Different registrations |

| Storage Temperature | -20°C | -20°C | Identical requirements |

| Molecular Formula | C₁₃H₁₇N₃O₅ | C₁₃H₁₉N₃O₆ | +H₂O |

Structure

2D Structure

Properties

Molecular Formula |

C13H19N3O6 |

|---|---|

Molecular Weight |

313.31 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid;hydrate |

InChI |

InChI=1S/C13H17N3O5.H2O/c14-10(5-8-1-3-9(17)4-2-8)13(21)16-6-11(18)15-7-12(19)20;/h1-4,10,17H,5-7,14H2,(H,15,18)(H,16,21)(H,19,20);1H2/t10-;/m0./s1 |

InChI Key |

MNYIHVJSDSBZEL-PPHPATTJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)O)N)O.O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)O)N)O.O |

sequence |

YGG |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Tyrosyl-L-glycyl glycine monohydrate with structurally or functionally related compounds, including dipeptides and monohydrate derivatives:

*Theoretical values for this compound are derived from structural analogs.

Key Comparative Insights:

Structural Complexity : Tyr-Gly-Gly·H₂O is a tripeptide, while Glycyl-L-tyrosine and Glycyl-L-glutamine are dipeptides. The additional glycine residue in Tyr-Gly-Gly may influence its solubility and receptor binding compared to shorter chains .

Hydration Effects: Monohydrate forms, as seen in Glycyl-L-glutamine and trimethyl glycine, improve thermal stability and shelf life, critical for both biochemical research and industrial applications .

Functional Diversity: Neuroactivity: Tyr-Gly-Gly is a fragment of endogenous opioids (e.g., enkephalins), unlike Glycyl-L-glutamine, which supports cellular metabolism . Industrial vs. Biomedical Use: Trimethyl glycine monohydrate is used in antifreeze, contrasting with peptide monohydrates in biomedical research .

Preparation Methods

Condensation and Ammonolysis Route (Industrial Scale)

This method is well-documented in patents and literature for preparing glycyl-L-tyrosine, which is closely related to L-tyrosyl-L-glycyl glycine monohydrate in peptide synthesis principles. The process involves two main steps:

Condensation Reaction:

L-tyrosine is reacted with chloroacetyl chloride under alkaline conditions to form N-chloroacetyl-L-tyrosine. This intermediate is crucial for subsequent peptide bond formation. The reaction is typically carried out in aqueous alkaline media to facilitate nucleophilic substitution.Ammonolysis Reaction:

The N-chloroacetyl-L-tyrosine is then subjected to ammonolysis with concentrated aqueous ammonia. This step replaces the chloroacetyl group with a glycyl residue, forming glycyl-L-tyrosine. Notably, this ammonolysis can be conducted without additional catalysts, simplifying the process and reducing impurities.Purification:

After ammonolysis, excess ammonia is removed under reduced pressure at 40–50°C and -0.08 to -0.10 MPa. The crude product is purified by water recrystallization and activated carbon adsorption filtration to remove colored impurities and residual contaminants. A final crystallization step involves ethanol addition and low-temperature crystallization (-5 to 0°C) to yield pharmaceutical-grade glycyl-L-tyrosine with high purity (>99.6%) and good yield (~87%).

| Step | Conditions | Notes |

|---|---|---|

| Condensation | L-tyrosine + chloroacetyl chloride, alkaline | Forms N-chloroacetyl-L-tyrosine |

| Ammonolysis | Concentrated ammonia, 40–50°C, no catalyst | Direct reaction, removes chloroacetyl group |

| Ammonia removal | Reduced pressure, 40–50°C, -0.08 to -0.10 MPa | Removes excess ammonia |

| Activated carbon treatment | 2% w/w activated carbon, stirring 40–60 min | Removes impurities |

| Crystallization | Ethanol addition (1:1 volume), -5 to 0°C, 8–10 h | Produces high purity crystalline product |

This method is scalable and cost-effective, suitable for industrial production due to the use of inexpensive starting materials and simplified purification steps.

Enzymatic Synthesis Using Protease Catalysis

An alternative, more selective method involves enzymatic catalysis using proteases such as PST-01 protease from Pseudomonas aeruginosa. This method synthesizes protected dipeptides like carbobenzoxy-glycyl-L-tyrosine amide (Cbz-Gly-Tyr-NH2) as precursors under mild conditions:

Reaction Conditions:

The enzymatic synthesis is carried out in aqueous-organic solvent mixtures, typically 50–60% dimethyl sulfoxide (DMSO) with Tris-HCl buffer at pH 7.0 and temperatures around 30–40°C. The presence of organic solvents enhances tyrosine solubility and enzyme stability.Reaction Optimization:

The initial reaction rate depends on substrate concentrations, with optimal glycine derivative concentration around 46 mM. The maximum equilibrium yield achieved was approximately 81.9%. Temperature optimization showed highest initial rates at 40°C, with good activity retained up to 50°C.Advantages:

This enzymatic method offers high specificity, mild reaction conditions, and avoids harsh chemicals. However, it requires protected amino acid derivatives and careful control of reaction parameters.

Enzymatic Synthesis Parameters Table:

| Parameter | Optimal Range/Value | Effect |

|---|---|---|

| Organic solvent (DMSO) | 50–60% (v/v) | Enhances solubility and enzyme stability |

| pH | ~7.0 | Optimal for PST-01 protease activity |

| Temperature | 30–40°C (max initial rate at 40°C) | Influences reaction rate and yield |

| Substrate concentration | ~46 mM Cbz-Gly, 455 mM Tyr-NH2 | Balances initial rate and equilibrium |

| Equilibrium yield | Up to 81.9% | High efficiency under optimized conditions |

This method is more suitable for laboratory-scale or specialty synthesis due to enzyme costs and substrate protection requirements.

Carbodiimide-Mediated Peptide Synthesis

Another classical chemical synthesis approach involves:

Protection of Glycine:

Glycine is protected with benzyloxycarbonyl (Cbz) to prevent side reactions.Activation and Coupling:

N,N'-Carbonyldiimidazole (CDI) is used as a condensing agent to activate the carboxyl group of glycine or its ester derivative, which then reacts with ethyl tyrosine ethyl ester to form the dipeptide bond.Deprotection and Purification:

The protecting groups are removed under controlled conditions, and the product is purified by recrystallization or chromatography.

This method provides good control over the peptide bond formation but involves multiple steps, including protection and deprotection, which can reduce overall yield and increase complexity.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Disadvantages | Suitability |

|---|---|---|---|---|

| Condensation + Ammonolysis | Direct chemical synthesis, no catalyst in ammonolysis | Cost-effective, industrial scale, simple purification | Use of chloroacetyl chloride (hazardous reagent) | Industrial production |

| Enzymatic Synthesis (Protease) | Mild conditions, high specificity | High selectivity, environmentally friendly | Requires protected substrates, enzyme cost | Laboratory/specialty synthesis |

| Carbodiimide-Mediated Synthesis | Controlled peptide bond formation | Good purity, well-established chemistry | Multi-step, lower yield, complex | Research scale synthesis |

Detailed Research Findings and Notes

The condensation-ammonolysis method reported in Chinese patent CN102993270A achieves high purity (HPLC purity 99.64%) and good yield (87.1%) with simplified purification by activated carbon adsorption and crystallization, making it practical for pharmaceutical-grade production.

Enzymatic synthesis using PST-01 protease can reach equilibrium yields of ~82% under optimized conditions in organic solvent mixtures, showing promise for selective synthesis of tyrosine-containing dipeptides with less chemical waste.

Classical carbodiimide-mediated synthesis remains a reliable method but is less favored for large-scale due to complexity and cost.

Solubility enhancement of tyrosine through dipeptide formation (e.g., glycyl-L-tyrosine) is a significant advantage for pharmaceutical applications, improving bioavailability and stability.

Q & A

Q. How can L-tyrosyl-L-glycyl glycine monohydrate be synthesized with high purity, and what analytical methods validate its structural integrity?

Methodology:

- Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Sequential coupling of L-tyrosine, glycine, and glycine residues is followed by deprotection and cleavage from the resin.

- Purification: High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) achieves >98% purity, as validated for similar dipeptides .

- Characterization: Confirm structure via -NMR (amide proton signals at 7.8–8.5 ppm), ESI-MS (theoretical [M+H] = 337.3 g/mol), and FT-IR (amide I band at ~1650 cm) .

Q. What are the optimal conditions for crystallizing this compound to study its solid-state properties?

Methodology:

- Solvent screening: Test polar solvents (e.g., water, ethanol) under controlled evaporation or slow cooling.

- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves hydrogen-bonding networks and hydration effects. Compare with glycylglycine monohydrate, which forms monoclinic crystals (space group ) .

- Thermal analysis: Differential scanning calorimetry (DSC) identifies dehydration events (endothermic peaks at ~100–120°C) .

Advanced Research Questions

Q. How do pH and oxidative stress influence the degradation pathways of this compound?

Methodology:

- Stability studies: Incubate the peptide in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC and identify products using LC-MS/MS.

- Oxidative pathways: Under alkaline conditions (pH >10), the N-terminal tyrosine forms bicyclic indolic hydroperoxides via radical-mediated oxidation, as observed in tyrosyl-glycine derivatives .

- Kinetic modeling: Use Arrhenius plots to predict shelf-life and activation energy () of degradation.

Q. What role does this compound play in modulating neurotransmitter systems, and how can its bioactivity be quantified?

Methodology:

- In vitro assays: Test peptide interactions with opioid receptors (e.g., μ-opioid) using competitive binding assays (radioligands like -DAMGO).

- Cell-based models: Measure intracellular calcium flux in neuronal cell lines (e.g., SH-SY5Y) via fluorescent dyes (e.g., Fluo-4).

- Molecular dynamics (MD): Simulate peptide-receptor docking using software like AutoDock Vina to predict binding affinities .

Q. How does high-pressure crystallography reveal conformational flexibility in this compound?

Methodology:

- High-pressure Raman/X-ray studies: Apply hydrostatic pressure (0–5 GPa) using diamond anvil cells. Monitor shifts in amide III bands (~1240 cm) and lattice parameter changes.

- Phase transitions: Compare with β-glycine, which undergoes reversible structural rearrangements at 0.76 GPa .

- DFT calculations: Optimize peptide geometry under pressure using Gaussian09 to validate experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.